molecular formula C6H7ClN2 B1588764 3-Chloro-4-methylpyridin-2-amine CAS No. 56960-76-0

3-Chloro-4-methylpyridin-2-amine

Cat. No. B1588764
CAS RN: 56960-76-0
M. Wt: 142.58 g/mol
InChI Key: ATBLRRXUGPZNKX-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridin-2-amine is a chemical compound with the CAS Number: 56960-76-0. It has a molecular weight of 142.59 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-methylpyridin-2-amine is 1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9). The InChI key is ATBLRRXUGPZNKX-UHFFFAOYSA-N . The detailed molecular structure analysis is not available in the searched resources.

Scientific Research Applications

  • Application in Medicinal Chemistry

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
    • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium to produce these novel pyridine derivatives .
    • Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. They also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
  • Application in Drug Discovery

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
    • Methods of Application : The synthesis involves protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalyzed Buchwald–Hartwig amination, and selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
    • Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
  • Application in the Synthesis of Nevirapine

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
    • Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
    • Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .
  • Application in the Synthesis of Pyrazolo[3,4-c]pyridines

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
    • Methods of Application : The synthesis involves protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
    • Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
  • Application in the Synthesis of 2-Amino-4-methylpyridinium 2-hydroxybenzoate

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
    • Methods of Application : The synthesis involves a series of reactions including N-alkylation and protection-group reactions .
    • Results or Outcomes : The synthesized compound is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .
  • Application in the Synthesis of Nevirapine

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
    • Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
    • Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .
  • Application in the Synthesis of Pyrazolo[3,4-c]pyridines

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
    • Methods of Application : The synthesis involves protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
    • Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
  • Application in the Synthesis of 2-Amino-4-methylpyridinium 2-hydroxybenzoate

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
    • Methods of Application : The synthesis involves a series of reactions including N-alkylation and protection-group reactions .
    • Results or Outcomes : The synthesized compound is a potent inhibitor of NOS2 (iNOS) in vitro. It is used as a pharmaceutical intermediate .
  • Application in the Synthesis of Nevirapine

    • Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
    • Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
    • Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .

Safety And Hazards

3-Chloro-4-methylpyridin-2-amine is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBLRRXUGPZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431802
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylpyridin-2-amine

CAS RN

56960-76-0
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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